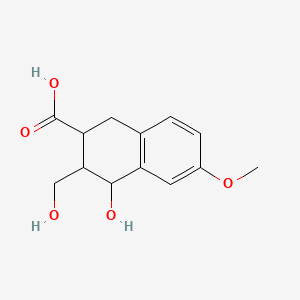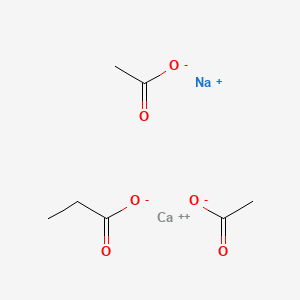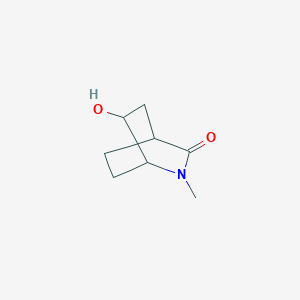
3-((Bromoacetyl)oxy)-1-propanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is an organic compound that features a bromoacetyl group attached to a propanesulfonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of 3-hydroxy-1-propanesulfonic acid with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-((Bromoacetyl)oxy)-1-propanesulfonic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Hydrolysis: The ester linkage between the bromoacetyl and propanesulfonic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, thioesters, and esters.
Hydrolysis: The major products are 3-hydroxy-1-propanesulfonic acid and bromoacetic acid.
科学研究应用
3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonated compounds.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of functional materials, such as ion-exchange resins and sulfonated polymers.
作用机制
The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoacetyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The sulfonic acid group can enhance the compound’s solubility in water and its ability to participate in ionic interactions.
相似化合物的比较
Similar Compounds
3-(Bromoacetyl)coumarin: This compound also contains a bromoacetyl group but is attached to a coumarin moiety. It is used in the synthesis of heterocyclic compounds and has applications in medicinal chemistry.
Bromoacetic Acid: A simpler compound with a bromoacetyl group attached to an acetic acid moiety. It is used as an alkylating agent in organic synthesis.
Uniqueness
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is unique due to the presence of both a bromoacetyl group and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous environments, making it versatile for various applications.
属性
| 803631-43-8 | |
分子式 |
C5H9BrO5S |
分子量 |
261.09 g/mol |
IUPAC 名称 |
3-(2-bromoacetyl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI 键 |
HVTCXWFFAHQFGR-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)CBr)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







